Cas no 25194-53-0 (6-Bromo-N-methyl-N-phenylpyridin-2-amine)
6-Bromo-N-methyl-N-phenylpyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-N-methyl-N-phenylpyridin-2-amine
- AC1LGNWZ
- AC-907
- AK132646
- RL02833
- 25194-53-0
- AKOS013279181
- DTXSID10356449
- HS-6281
- 6-bromo-N-methyl-N-phenyl-2-pyridinamine
- J-518447
- 6-Bromo-N-methyl-N-phenylpyridin-2-amine;AC1LGNWZ;AC-907;AK132646;RL02833
- A929202
- AC-907/30063046
-
- Inchi: 1S/C12H11BrN2/c1-15(10-6-3-2-4-7-10)12-9-5-8-11(13)14-12/h2-9H,1H3
- InChI Key: GLCYCZAVMZSRIY-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=N1)N(C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 262.01056g/mol
- Monoisotopic Mass: 262.01056g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 16.1Ų
6-Bromo-N-methyl-N-phenylpyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029184497-1g |
6-Bromo-N-methyl-N-phenylpyridin-2-amine |
25194-53-0 | 95% | 1g |
$505.00 | 2023-09-02 | |
| Chemenu | CM171483-1g |
6-bromo-N-methyl-N-phenylpyridin-2-amine |
25194-53-0 | 95% | 1g |
$580 | 2021-08-05 | |
| Ambeed | A794769-1g |
6-Bromo-N-methyl-N-phenylpyridin-2-amine |
25194-53-0 | 95+% | 1g |
$485.0 | 2024-07-28 | |
| Chemenu | CM171483-1g |
6-bromo-N-methyl-N-phenylpyridin-2-amine |
25194-53-0 | 95% | 1g |
$534 | 2024-07-28 | |
| Cooke Chemical | BD3367548-1g |
6-Bromo-N-methyl-N-phenylpyridin-2-amine |
25194-53-0 | 95+% | 1g |
RMB 2800.00 | 2025-02-20 |
6-Bromo-N-methyl-N-phenylpyridin-2-amine Suppliers
6-Bromo-N-methyl-N-phenylpyridin-2-amine Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 6-Bromo-N-methyl-N-phenylpyridin-2-amine
6-Bromo-N-methyl-N-phenylpyridin-2-amine (CAS 25194-53-0): A Versatile Chemical Intermediate for Pharmaceutical and Material Science Applications
6-Bromo-N-methyl-N-phenylpyridin-2-amine (CAS 25194-53-0) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural features and broad applicability in pharmaceutical research and material science. This brominated pyridine derivative serves as a crucial building block in the synthesis of various bioactive molecules and functional materials, making it a valuable asset for researchers and industrial chemists alike.
The molecular structure of 6-Bromo-N-methyl-N-phenylpyridin-2-amine combines a pyridine ring with both bromo and phenylamino substituents, creating a versatile scaffold for further chemical modifications. Recent studies in drug discovery have highlighted the importance of such heterocyclic compounds, particularly in the development of kinase inhibitors and other targeted therapies. The presence of the bromine atom at the 6-position makes this compound particularly useful for cross-coupling reactions, which are fundamental to modern medicinal chemistry approaches.
In the context of current research trends, 6-Bromo-N-methyl-N-phenylpyridin-2-amine has shown promise in the development of novel photovoltaic materials and organic semiconductors. The compound's ability to participate in various coupling reactions while maintaining thermal stability makes it attractive for organic electronics applications. Researchers investigating OLED technology and flexible displays have increasingly turned to similar brominated pyridine derivatives as key components in their material formulations.
The synthesis and applications of 6-Bromo-N-methyl-N-phenylpyridin-2-amine align well with current industry demands for sustainable chemistry solutions. Many researchers are exploring how this compound can be utilized in atom-economical reactions and catalytic processes that minimize waste generation. The growing interest in green chemistry approaches has led to innovative methods for producing and utilizing such intermediates with reduced environmental impact.
From a commercial perspective, the market for 6-Bromo-N-methyl-N-phenylpyridin-2-amine has seen steady growth, particularly in regions with strong pharmaceutical and advanced materials industries. Suppliers specializing in fine chemicals and research chemicals have reported increased demand for this compound, reflecting its importance in contemporary chemical research. The compound's stability and well-characterized properties make it a reliable choice for both academic and industrial laboratories.
Quality control and analytical characterization of 6-Bromo-N-methyl-N-phenylpyridin-2-amine typically involve advanced techniques such as HPLC analysis, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements necessary for pharmaceutical applications and material science research. Recent advancements in analytical chemistry have further improved the ability to detect and quantify impurities in such specialized intermediates.
The future outlook for 6-Bromo-N-methyl-N-phenylpyridin-2-amine appears promising, with potential applications emerging in fields like agrochemical research and bioconjugation chemistry. As synthetic methodologies continue to evolve, this compound may find new roles in the development of targeted drug delivery systems and smart materials. Its versatility as a chemical building block ensures it will remain relevant in various cutting-edge research areas for years to come.
For researchers working with 6-Bromo-N-methyl-N-phenylpyridin-2-amine, proper handling and storage are essential to maintain its stability and reactivity. While not classified as hazardous under standard conditions, appropriate laboratory practices should be followed when working with this compound. Storage under inert atmosphere and protection from light can help preserve its chemical integrity for extended periods.
In conclusion, 6-Bromo-N-methyl-N-phenylpyridin-2-amine (CAS 25194-53-0) represents an important tool in modern chemical research, with applications spanning from medicinal chemistry to advanced materials science. Its unique combination of structural features and chemical reactivity makes it a valuable intermediate for scientists developing next-generation pharmaceuticals and functional materials. As research in these fields continues to advance, the significance of such specialized heterocyclic compounds is likely to grow even further.
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